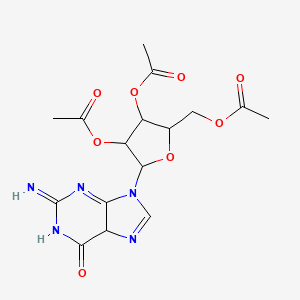

2\',3\',5\'-Tri-O-acetylguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(Acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes a purine base and a tetrahydrofuran ring, making it a valuable subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by a series of reactions to introduce the purine base and the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Mechanism : Acidic or basic hydrolysis cleaves acetyl groups at 2', 3', and 5' positions.

Conditions :

-

Acidic : Hydrochloric acid (HCl)

-

Basic : Sodium hydroxide (NaOH)

Products : Guanosine (deacetylated form)

Applications : Used in nucleic acid synthesis and deprotection strategies .

Oxidation Reactions

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Products :

-

Oxidized guanosine derivatives

-

2',3',5'-Tri-O-acetyl-8-nitroguanosine (via peroxynitrite interaction)

Key Findings :

Peroxynitrite (ONOO⁻) reacts with the compound to form stable biomarkers like 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole , identified through UV/vis spectroscopy and ESI-MS .

Substitution Reactions

Mechanism : Nucleophilic substitution of acetyl groups with functional groups (e.g., amines, thiols).

Conditions :

-

Catalysts: Acidic or basic environments

Products : Substituted guanosine derivatives

Applications : Synthesis of modified nucleosides for RNA/DNA research .

O⁶-Alkylation

Reagents : Mitsunobu reagents (e.g., DEAD, triphenylphosphine)

Process :

-

Acetylation with acetic anhydride and pyridine

-

O⁶-alkylation to introduce protecting groups

-

Deacetylation with concentrated aqueous ammonia

Challenges : Separation of byproducts (e.g., triphenylphosphine oxide) .

Peroxynitrite-Induced Transformations

Reaction Products :

Comparison of Reaction Types

Scientific Research Applications

Nucleic Acid Research

Key Role in Synthesis:

2',3',5'-Tri-O-acetylguanosine serves as a critical building block in the synthesis of modified nucleotides. This is essential for studying RNA and DNA functions, interactions, and structural dynamics. The acetylation allows for better manipulation of the molecule in laboratory settings, facilitating research on nucleic acid metabolism and enzymatic reactions .

Case Study:

Research has demonstrated that this compound can be utilized to create cap analogs for mRNA, which are crucial for studying translation mechanisms in various organisms, including Ascaris suum .

Pharmaceutical Development

Antiviral Agent Development:

The compound plays a significant role in developing antiviral drugs, particularly those targeting RNA viruses. Its structural properties allow it to mimic natural nucleotides, making it a candidate for therapeutic applications against viral infections .

Case Study:

Studies have shown that 2',3',5'-Tri-O-acetylguanosine can inhibit the growth of bacteria such as Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent alongside antiviral properties .

Biotechnology

RNA-Based Therapeutics:

In biotechnology, this compound is employed in producing RNA-based therapeutics. Its acetylation enhances the stability and efficacy of RNA molecules, which is vital for therapeutic applications involving gene therapy and RNA interference technologies .

Application Example:

The incorporation of 2',3',5'-Tri-O-acetylguanosine into vectors has been explored to facilitate the efficient delivery of genetic material into cells, improving gene therapy outcomes .

Diagnostic Tools

Enhancing Assay Sensitivity:

The compound is also used in formulating diagnostic assays. Its unique chemical properties improve the sensitivity and specificity of tests for various diseases, including viral infections and genetic disorders .

Research Insight:

Recent advancements have indicated that modified nucleotides like 2',3',5'-Tri-O-acetylguanosine can enhance the performance of PCR assays by stabilizing reaction components and improving binding affinities .

Gene Delivery Systems

Facilitating Gene Therapy:

In gene therapy applications, 2',3',5'-Tri-O-acetylguanosine is incorporated into delivery systems to ensure safe and effective transport of genetic material into target cells. This application is crucial for developing therapies aimed at genetic disorders or cancers .

Mechanism of Action

The mechanism of action of 2-[(acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Acyclovir: A well-known antiviral drug with a similar purine base structure.

Ganciclovir: Another antiviral agent with structural similarities, used to treat cytomegalovirus infections.

Valacyclovir: A prodrug of acyclovir, offering improved bioavailability.

Uniqueness

2-[(Acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate stands out due to its unique combination of a purine base and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula |

C16H19N5O8 |

|---|---|

Molecular Weight |

409.35 g/mol |

IUPAC Name |

[3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9-12,15H,4H2,1-3H3,(H2,17,20,25) |

InChI Key |

TTZKICPWFKCOKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC(=N)NC3=O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.